![molecular formula C11H16N4 B12588023 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- CAS No. 646056-50-0](/img/structure/B12588023.png)
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazaspiro[44]nonane, 2-pyrazinyl- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The 2,7-Diazaspiro[4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- typically involves the reaction of pyrazine derivatives with diazaspiro compounds. One common method includes the use of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a starting material . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- are typically carried out under controlled conditions to ensure selectivity and yield. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used. Temperature control is crucial, with reactions often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazaspiro[3.5]nonane: This compound shares a similar spiro structure but with a different ring size.
Diazabicyclo[4.3.0]nonane: Another related compound with a bicyclic structure.
Uniqueness
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- is unique due to its specific spiro structure and the presence of the pyrazinyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
646056-50-0 |
|---|---|
Molekularformel |
C11H16N4 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-pyrazin-2-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-13-8-11(1)2-6-15(9-11)10-7-12-4-5-14-10/h4-5,7,13H,1-3,6,8-9H2 |
InChI-Schlüssel |
NBFVYQVBMPUGPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCN(C2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



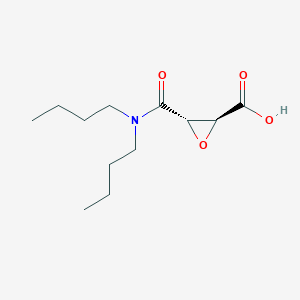
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

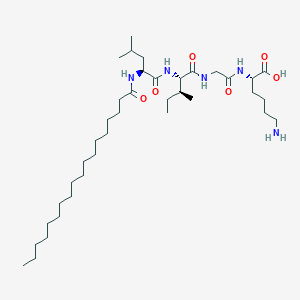
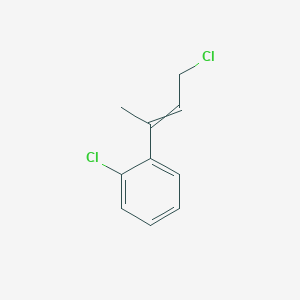
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
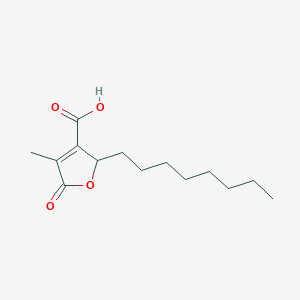
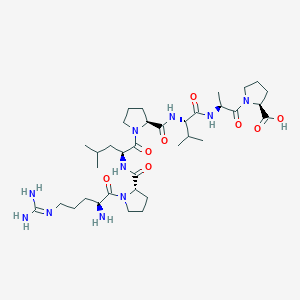
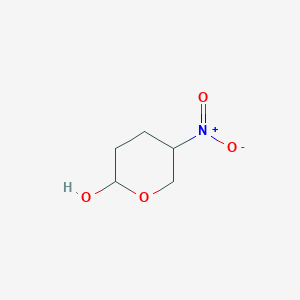
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)

![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
